molecular formula C10H9N5O B11700304 N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide

N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B11700304
M. Wt: 215.21 g/mol
InChI Key: BHUUMDHNNVIHPE-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This specific compound is characterized by the presence of a pyridine ring and a pyrazole ring, which are linked through a methylene bridge

Preparation Methods

The synthesis of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of pyridine-3-carbaldehyde with 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Chemical Reactions Analysis

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it can inhibit cyclooxygenase enzymes, reducing inflammation and pain . The compound may also interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:

N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H9N5O/c16-10(9-3-5-12-14-9)15-13-7-8-2-1-4-11-6-8/h1-7H,(H,12,14)(H,15,16)/b13-7+

InChI Key

BHUUMDHNNVIHPE-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=NN2

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=CC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.